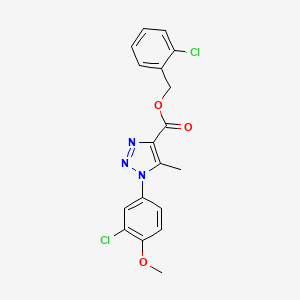

(2-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

説明

The compound (2-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative with distinct substituents:

- 1-Position: A 3-chloro-4-methoxyphenyl group, contributing electron-withdrawing (Cl) and electron-donating (OCH₃) effects.

- 4-Position: A carboxylate ester linked to a 2-chlorophenylmethyl group, influencing lipophilicity and metabolic stability.

- 5-Position: A methyl group, providing steric bulk and moderate hydrophobicity.

Its molecular formula is inferred as C₁₉H₁₆Cl₂N₃O₃ (molecular weight ~428.3 g/mol).

特性

IUPAC Name |

(2-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-11-17(18(24)26-10-12-5-3-4-6-14(12)19)21-22-23(11)13-7-8-16(25-2)15(20)9-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITWGEBZRVWAAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2-chlorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a derivative of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Chemical Structure

The compound can be represented by the following molecular structure:

Synthesis

The synthesis of triazole derivatives typically involves the reaction of azides with terminal alkynes through the click chemistry approach. The specific synthesis pathway for this compound includes:

- Formation of the triazole ring via a [3+2] cycloaddition reaction .

- Substitution reactions to introduce the chlorophenyl and methoxy groups.

The yield and purity of synthesized compounds are often assessed using techniques like HPLC and NMR spectroscopy.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : The compound showed promising results with IC50 values ranging from 1.1 to 2.6 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored:

- Pathogens Tested : Inhibition studies against Escherichia coli and Staphylococcus aureus showed effective antibacterial properties.

- Mechanism : The antimicrobial activity is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Evaluation

A study conducted on various triazole derivatives indicated that those with electron-withdrawing groups (like chlorine) exhibited enhanced cytotoxicity. The compound was among those that displayed superior activity against MCF-7 cells, attributed to its ability to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .

Case Study 2: Antimicrobial Testing

In a comparative study of triazole derivatives, this compound was tested alongside other known antibiotics. Results indicated that it not only inhibited bacterial growth but also showed lower resistance development compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural components:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases cytotoxicity |

| Methoxy | Enhances solubility and bioavailability |

| Methyl | Modulates interaction with biological targets |

科学的研究の応用

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that compounds with a triazole moiety exhibit activity against various fungal pathogens. The compound has shown potential in inhibiting the growth of fungi such as Candida albicans and Aspergillus fumigatus, making it a candidate for antifungal drug development.

Anticancer Properties

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. In vitro studies suggest that it may interfere with cell cycle progression and promote cell death through mechanisms involving reactive oxygen species (ROS) generation.

Antimicrobial Activity

In addition to antifungal properties, the compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal activity. The compound was tested against Candida species and exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. The results indicate its potential as a lead compound for antifungal drug development .

Case Study 2: Anticancer Mechanism

In a research article from Cancer Letters, the compound was assessed for its effects on human lung cancer cells (A549). The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis via the mitochondrial pathway. These findings support further investigation into its use as an anticancer agent .

類似化合物との比較

Research Findings and Implications

- Synthetic Accessibility : Click chemistry (azide-alkyne cycloaddition) is a likely route for 1,2,3-triazole synthesis, with substituent positions dictated by precursor design.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。